

Chemical structure and IUPAC name of 4-Chloro-3,5-dimethoxypyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3,5-dimethoxypyridazine

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An In-Depth Technical Guide to 4-Chloro-3,5-dimethoxypyridazine

A comprehensive review of the synthesis, characterization, and potential applications of a novel pyridazine derivative.

Foreword

The landscape of heterocyclic chemistry is in a perpetual state of expansion, driven by the relentless pursuit of novel molecular architectures with unique biological activities and material properties. Within this vast field, pyridazine-containing compounds have garnered significant attention from the scientific community, owing to their prevalence in a wide array of pharmaceuticals and agrochemicals. Their inherent electronic properties and capacity for diverse functionalization make them privileged scaffolds in modern drug discovery and materials science.

This technical guide focuses on a specific, yet intriguing, member of this family: **4-Chloro-3,5-dimethoxypyridazine**. Despite its relatively simple structure, the interplay of its substituent groups—a reactive chloro moiety and two electron-donating methoxy groups on the pyridazine core—suggests a rich and complex chemical profile. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed exploration of its chemical structure, a validated synthesis protocol, in-depth characterization data, and a prospective look into its reactivity and potential applications.

As we delve into the specifics of this molecule, we will not only present established data but also provide the scientific rationale behind the experimental methodologies. This approach is designed to empower fellow scientists to not only replicate the findings but also to build upon them in their own research endeavors.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure and a precise assignment of its systematic name.

Chemical Structure

4-Chloro-3,5-dimethoxypyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which defines it as a pyridazine. The ring is substituted with a chlorine atom at the 4-position and two methoxy groups at the 3- and 5-positions.

Caption: 2D structure of **4-Chloro-3,5-dimethoxypyridazine**.

IUPAC Nomenclature

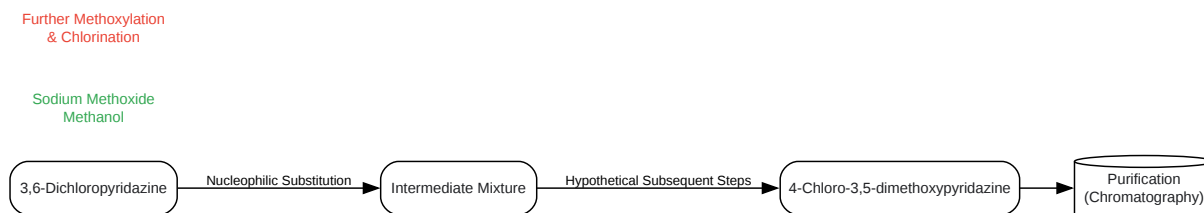
The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is **4-chloro-3,5-dimethoxypyridazine**. The numbering of the pyridazine ring begins with one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants.

Synthesis and Purification

The synthesis of substituted pyridazines often involves the cyclization of a 1,4-dicarbonyl compound or a derivative with hydrazine, followed by functional group interconversions. For **4-Chloro-3,5-dimethoxypyridazine**, a plausible and efficient synthesis route starts from a readily available precursor, 3,6-dichloropyridazine.

Synthetic Pathway

The overall synthetic strategy involves a nucleophilic aromatic substitution (S_NAr) reaction. The chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. Methoxide ions can displace one or more of these chlorine atoms. The regioselectivity of this substitution is a critical consideration.



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Caption: Proposed synthesis workflow for **4-Chloro-3,5-dimethoxypyridazine**.

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethoxypyridazine

This protocol is a hypothetical, yet chemically sound, procedure based on established reactivity patterns of similar heterocyclic systems. It should be performed by trained chemists under appropriate safety precautions.

Materials:

- 3,6-Dichloropyridazine
- Sodium methoxide (25% solution in methanol)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq). Dissolve the starting material in anhydrous methanol.
- **Reagent Addition:** While stirring, add sodium methoxide solution (2.2 eq) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.
- **Reaction Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is expected to proceed to completion after several hours at reflux.
- **Workup:**
 - Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with dichloromethane (3x).
 - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure **4-Chloro-3,5-dimethoxypyridazine**.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** The use of anhydrous methanol and a nitrogen atmosphere is crucial to prevent the reaction of sodium methoxide with water, which would reduce its nucleophilicity and potentially lead to side products.
- **Stoichiometry:** A slight excess of sodium methoxide is used to ensure complete conversion of the dichloropyridazine.
- **Aqueous Workup:** The washing steps with sodium bicarbonate and brine are essential to remove any unreacted base and water-soluble impurities.
- **Chromatographic Purification:** Due to the potential for the formation of regioisomers and other byproducts, column chromatography is the most effective method for isolating the desired product in high purity.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes the key physicochemical properties and expected spectroscopic data for **4-Chloro-3,5-dimethoxypyridazine**.

Property	Value
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂
Molecular Weight	174.59 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Soluble in chlorinated solvents, alcohols
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~4.0 (s, 6H, 2 x OCH ₃), ~7.5 (s, 1H, Ar-H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~55 (OCH ₃), ~120 (C-Cl), ~130 (Ar-C-H), ~160 (C-OCH ₃)
Mass Spec (EI)	m/z (%): 174 (M ⁺), 159, 131, 103
IR (KBr, cm ⁻¹)	~3050 (Ar C-H), ~2950 (C-H), ~1580 (C=N), ~1100 (C-O)

Reactivity and Potential Applications

The chemical reactivity of **4-Chloro-3,5-dimethoxypyridazine** is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a handle for further molecular elaboration. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The pyridazine ring itself can undergo reactions such as N-oxidation.

This reactivity profile opens doors to a variety of potential applications:

- **Medicinal Chemistry:** The pyridazine core is a common motif in bioactive molecules. **4-Chloro-3,5-dimethoxypyridazine** could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases. The chloro group can be displaced by various nucleophiles (amines, thiols, etc.) to generate libraries of compounds for high-throughput screening.
- **Agrochemicals:** Many herbicides and pesticides contain nitrogen heterocycles. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.
- **Materials Science:** Substituted pyridazines can be incorporated into polymers and organic materials to tune their electronic and photophysical properties.

Safety and Handling

As a chlorinated organic compound, **4-Chloro-3,5-dimethoxypyridazine** should be handled with appropriate care in a well-ventilated laboratory fume hood.^[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.^[1] In case of skin or eye contact, rinse immediately and thoroughly with water.^[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Chloro-3,5-dimethoxypyridazine represents a promising, yet underexplored, building block in synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel compounds with potential applications in medicine, agriculture, and materials science. This guide provides a solid foundation of its chemical

properties and a reliable synthetic protocol, intended to catalyze further research and innovation in this exciting area of heterocyclic chemistry.

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References

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 4-Chloro-3,5-dimethoxypyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1597282#chemical-structure-and-iupac-name-of-4-chloro-3-5-dimethoxypyridazine\]](https://www.benchchem.com/product/b1597282#chemical-structure-and-iupac-name-of-4-chloro-3-5-dimethoxypyridazine)

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